molecular formula C17H18N2O4S2 B6492856 2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 922450-56-4

2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6492856
CAS No.: 922450-56-4
M. Wt: 378.5 g/mol
InChI Key: SQRMHPSEWPMCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule designed as a tandem mitofusin agonist, targeting mitochondrial fusion proteins Mfn1 and Mfn2. It has demonstrated efficacy in restoring mitochondrial DNA (mtDNA) content in pancreatic β-cells and improving glucose-stimulated insulin secretion (GSIS) in diabetic models (e.g., db/db mice) . Its structure comprises a cyclopenta[b]thiophene-3-carboxamide core substituted at the 2-position with a phenylmethanesulfonylacetamido group. This sulfonylacetamido moiety is critical for mimicking an open conformation of Mfn2, facilitating mitochondrial fusion and mtDNA replication .

Properties

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c18-16(21)15-12-7-4-8-13(12)24-17(15)19-14(20)10-25(22,23)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRMHPSEWPMCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares the target compound with structurally related cyclopenta[b]thiophene-3-carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
2-(2-Phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide C₂₁H₂₁N₂O₄S₂ ~445.53 2-Phenylmethanesulfonylacetamido Mitofusin agonist; restores mtDNA, improves GSIS in T2D models
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-... C₂₁H₁₉N₃O₄S 409.46 1,3-Dioxoisoindol-2-yl acetyl Not reported
N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide C₁₈H₁₅N₂O₂S₂ 363.45 Thiophene-2-carbonyl Unknown; structural analog
2-(3-Bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide C₂₁H₁₇BrN₂O₂S 449.34 3-Bromobenzamido Screening compound (unpublished)
2-{4-[Cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-... C₂₅H₃₀N₃O₄S₂ 508.65 Cyclohexyl(methyl)sulfamoyl benzamido Undisclosed pharmacological use

Key Research Findings and Mechanistic Insights

  • Mitofusin Agonist Activity: The target compound uniquely restores mtDNA content in Mfn2-deficient β-cells and rescues impaired GSIS in db/db mice, likely due to its sulfonylacetamido group stabilizing Mfn2's active conformation .
  • Substituent Impact on Bioactivity: Sulfonyl vs. Carbonyl Groups: The sulfonyl group enhances hydrogen bonding with mitofusins, critical for mitochondrial fusion. Carbonyl-based analogs (e.g., ) may lack this interaction. Bulkier Substituents: Compounds with cyclohexyl-sulfamoyl groups (e.g., ) have higher molecular weights (~508 g/mol), which may compromise cellular permeability compared to the target compound (~445 g/mol).

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The target compound’s logP (estimated ~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogs with polar groups (e.g., tetrahydrofuran in ) may exhibit improved solubility but reduced CNS penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.